molecular formula C27H21NO4 B5066684 3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)

Cat. No.: B5066684
M. Wt: 423.5 g/mol
InChI Key: GRYNUPJCHQDLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique pentacyclic structure. It is known for its significant molecular weight of 395.41 and its intricate arrangement of rings and functional groups

Preparation Methods

The synthesis of 3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(1,8-Dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid stands out due to its unique pentacyclic structure and functional groups. Similar compounds include:

Properties

IUPAC Name

3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c1-26-17-10-3-5-12-19(17)27(2,20-13-6-4-11-18(20)26)22-21(26)23(29)28(24(22)30)16-9-7-8-15(14-16)25(31)32/h3-14,21-22H,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYNUPJCHQDLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O)C(C5=CC=CC=C51)(C6=CC=CC=C26)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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